molecular formula C8H9NO3 B8195782 2-Hydroxy-5-methyl-isonicotinic acid methyl ester

2-Hydroxy-5-methyl-isonicotinic acid methyl ester

Cat. No.: B8195782
M. Wt: 167.16 g/mol
InChI Key: GWMUZUMOVKOERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-methyl-isonicotinic acid methyl ester is an organic compound with the molecular formula C8H9NO3 It is a derivative of isonicotinic acid, characterized by the presence of a hydroxyl group and a methyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-methyl-isonicotinic acid methyl ester typically involves the esterification of isonicotinic acid derivatives. One common method is the reaction of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of isonicotinic acid and methanol, along with the catalyst, into the reactor, followed by separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-methyl-isonicotinic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 2-hydroxy-5-methylisonicotinic acid.

    Reduction: Formation of 2-hydroxy-5-methylisonicotinamide.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

2-Hydroxy-5-methyl-isonicotinic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methyl-isonicotinic acid methyl ester involves its interaction with specific molecular targets. The hydroxyl and methyl groups on the pyridine ring allow it to bind to enzymes and receptors, modulating their activity. This compound can inhibit or activate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    Methyl isonicotinate: Lacks the hydroxyl and methyl groups, resulting in different reactivity and applications.

    Methyl nicotinate: Similar structure but with different substitution patterns, leading to distinct biological activities.

    Methyl 2-hydroxyisonicotinate: Lacks the methyl group, affecting its chemical properties and reactivity.

Uniqueness: 2-Hydroxy-5-methyl-isonicotinic acid methyl ester is unique due to the presence of both hydroxyl and methyl groups on the pyridine ring. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 5-methyl-2-oxo-1H-pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-4-9-7(10)3-6(5)8(11)12-2/h3-4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMUZUMOVKOERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.